molecular formula C51H84O5 B12507870 1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B12507870
M. Wt: 777.2 g/mol
InChI Key: PGGUYIATKYHYBE-UHFFFAOYSA-N
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Description

The following compounds are analyzed for their structural, functional, and applicative properties:

Properties

IUPAC Name

1,2-dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2.2C10H18O.C10H16O.C10H18/c1-4-5-9-6-7-10(12-2)11(8-9)13-3;1-9(2)7-4-5-10(9,3)8(11)6-7;2*1-9(2)5-4-6-10(3)7-8-11;1-5-10(4)8-6-7-9(2)3/h4,6-8H,1,5H2,2-3H3;7-8,11H,4-6H2,1-3H3;5,7,11H,4,6,8H2,1-3H3;5,7-8H,4,6H2,1-3H3;5,7,10H,1,6,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUYIATKYHYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,2-Dimethoxy-4-prop-2-enylbenzene: can be synthesized through the methylation of eugenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Industrial production involves the extraction of essential oils from plants like basil and nutmeg, followed by purification processes.

3,7-Dimethylocta-2,6-dienal: can be prepared by the oxidation of geraniol or nerol using oxidizing agents such as chromic acid or potassium permanganate . Industrially, it is extracted from the essential oils of lemongrass and lemon myrtle.

3,7-Dimethylocta-1,6-diene: is typically obtained through the pyrolysis of β-pinene, a component of turpentine oil . Industrial production involves the distillation of essential oils from plants like bay and hops.

3,7-Dimethylocta-2,6-dien-1-ol: can be synthesized by the reduction of citral using reducing agents such as sodium borohydride or lithium aluminum hydride . Industrially, it is extracted from the essential oils of rose and citronella.

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: can be synthesized by the reduction of camphor using reducing agents such as sodium borohydride . Industrial production involves the extraction of essential oils from plants like camphor and rosemary.

Chemical Reactions Analysis

1,2-Dimethoxy-4-prop-2-enylbenzene: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction . Major products include veratraldehyde and veratryl alcohol.

3,7-Dimethylocta-2,6-dienal: undergoes oxidation and reduction reactions. Oxidizing agents such as potassium permanganate convert it to geranic acid, while reducing agents like sodium borohydride convert it to geraniol .

3,7-Dimethylocta-1,6-diene: undergoes addition reactions with halogens and hydrogen. For example, it reacts with bromine to form dibromomyrcene .

3,7-Dimethylocta-2,6-dien-1-ol: undergoes oxidation and esterification reactions. Oxidizing agents such as chromic acid convert it to citral, while esterification with acetic anhydride forms geranyl acetate .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: undergoes oxidation and esterification reactions. Oxidizing agents such as chromic acid convert it to camphor, while esterification with acetic anhydride forms borneyl acetate .

Scientific Research Applications

1,2-Dimethoxy-4-prop-2-enylbenzene: is used in scientific research for its antimicrobial and insecticidal properties. It is also studied for its potential use in cancer treatment .

3,7-Dimethylocta-2,6-dienal: is used in research for its antimicrobial and anti-inflammatory properties. It is also studied for its potential use in treating neurodegenerative diseases .

3,7-Dimethylocta-1,6-diene: is used in research for its analgesic and anti-inflammatory properties. It is also studied for its potential use in treating anxiety and depression .

3,7-Dimethylocta-2,6-dien-1-ol: is used in research for its antimicrobial and antioxidant properties. It is also studied for its potential use in treating cardiovascular diseases .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: is used in research for its anti-inflammatory and analgesic properties. It is also studied for its potential use in treating respiratory diseases .

Comparison with Similar Compounds

Research Findings

  • Black Tea Aroma : 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol and citral are critical to the woody and citrus undertones in high-quality black tea, with concentrations varying by geographic origin .
  • Synthetic Pathways: highlights the use of camphor derivatives (e.g., bicyclic structures) in synthesizing organotellurium compounds, though direct applications for the listed compounds remain unexplored .

Biological Activity

The compound 1,2-dimethoxy-4-prop-2-enylbenzene (also known as methyleugenol) and its derivatives, such as 3,7-dimethylocta-2,6-dienal , 3,7-dimethylocta-1,6-diene , 3,7-dimethylocta-2,6-dien-1-ol , and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol , have garnered attention in various fields due to their biological activities. This article explores their biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄O₂ (for 1,2-dimethoxy-4-prop-2-enylbenzene)
  • Molecular Weight : 178.2277 g/mol
  • CAS Registry Number : 93-16-3

1. Antimicrobial Properties

The compound (2Z)-3,7-dimethylocta-2,6-dienal exhibits antimicrobial effects by disrupting microbial cell membranes. This mechanism is crucial for its potential use in food preservation and as a natural pesticide.

2. Insect Repellent Activity

1,2-Dimethoxy-4-prop-2-enylbenzene acts as an insect repellent by interfering with the nervous systems of insects. This property makes it valuable in agricultural applications and pest management strategies.

3. Analgesic Effects

The compound (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is noted for its analgesic properties, interacting with pain receptors to alleviate discomfort.

4. Calming Effects

(2Z)-3,7-dimethylocta-2,6-dien-1-ol has been reported to exert calming effects through interactions with the central nervous system, making it a candidate for therapeutic applications in anxiety management.

The biological activities of these compounds can be attributed to their ability to interact with various biological pathways:

Compound NameMechanism of Action
1,2-Dimethoxy-4-prop-2-enylbenzeneInhibits insect nervous system
(2Z)-3,7-Dimethylocta-2,6-dienalDisrupts microbial cell membranes
3,7-Dimethylocta-1,6-dienePrecursor in terpene synthesis
(2Z)-3,7-Dimethylocta-2,6-dien-1-olInteracts with CNS for calming effects
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-olInteracts with pain receptors

Toxicological Studies

Research has indicated potential toxic effects associated with these compounds:

  • Liver Lesions : Studies on rats showed that high doses of methyleugenol resulted in significant liver lesions including cytomegaly and bile duct hyperplasia at doses of 300 and 1000 mg/kg body weight per day .
  • Genotoxicity : Methyleugenol has been classified as a genotoxic agent capable of damaging DNA. This was evidenced by increased mutations in specific genes related to liver cancer in rodent studies .
  • Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classified methyleugenol as possibly carcinogenic to humans based on evidence from animal studies showing increased incidences of liver tumors .

Case Studies

Several studies have explored the biological activity of these compounds:

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of methyleugenol derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain derivatives increased reactive oxygen species levels in trypomastigotes and showed promising activity against this parasite .

Case Study 2: Insect Repellent Efficacy

Field trials demonstrated that formulations containing methyleugenol provided effective protection against mosquito bites compared to synthetic repellents .

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